N-(2-Bromoethyl)-2-nitrobenzamide chemical structure and physical properties
N-(2-Bromoethyl)-2-nitrobenzamide chemical structure and physical properties
Title: N-(2-Bromoethyl)-2-nitrobenzamide: Structural Profiling, Synthesis, and Applications in Heterocyclic Chemistry
Executive Summary
N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0) is a highly versatile bifunctional intermediate utilized extensively in organic synthesis and medicinal chemistry[1][2]. Featuring an electrophilic alkyl bromide, a rigid amide backbone, and a reducible ortho-nitro group, this molecule serves as a critical precursor for complex heterocyclic scaffolds, including oxazolines and functionalized anilines[3][4]. As a Senior Application Scientist, I have structured this technical guide to provide researchers with a deep dive into the molecule's physicochemical properties, the mechanistic causality behind its synthesis, and field-proven protocols for its downstream application.
Chemical Structure and Molecular Properties
The structural architecture of N-(2-bromoethyl)-2-nitrobenzamide (SMILES: C1=CC=C(C(=C1)C(=O)NCCBr)[O-]) dictates its unique reactivity profile[1].
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Ortho-Nitro Group: Exerts a strong electron-withdrawing effect on the aromatic ring, stabilizing the molecule while remaining primed for selective catalytic reduction.
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Amide Linkage: Provides structural rigidity and hydrogen-bonding capabilities, which are often critical for target binding in pharmacological applications.
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2-Bromoethyl Chain: Acts as a tethered internal electrophile. Once a suitable nucleophile is generated elsewhere in the molecule, this chain is perfectly positioned for intramolecular cyclization.
Table 1: Quantitative Chemical and Physical Properties (Data sourced from PubChem CID 3017373[1])
| Property | Value |
| Molecular Formula | C9H9BrN2O3 |
| Molecular Weight | 273.08 g/mol |
| Exact Mass | 271.97965 Da |
| XLogP3 (Lipophilicity) | 1.0 |
| Topological Polar Surface Area (TPSA) | 74.9 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
| Rotatable Bonds | 4 |
Synthetic Methodology: The Schotten-Baumann Approach
The synthesis of N-(2-bromoethyl)-2-nitrobenzamide is classically achieved via a modified Schotten-Baumann amidation[4]. This approach couples 2-nitrobenzoyl chloride with 2-bromoethylamine hydrobromide in a biphasic solvent system under alkaline conditions.
Mechanistic Causality: From an application perspective, optimizing the interfacial mass transfer in this biphasic system is paramount. The organic phase (e.g., benzene or dichloromethane) dissolves the highly reactive 2-nitrobenzoyl chloride, shielding it from rapid hydrolysis by water. Concurrently, the aqueous phase dissolves the 2-bromoethylamine hydrobromide. The slow addition of an aqueous base serves a dual purpose: it deprotonates the amine salt to generate the active nucleophile in situ, and it continuously neutralizes the HCl and HBr byproducts[4]. If the pH drops, the amine becomes protonated and non-nucleophilic, halting the reaction.
Self-Validating Experimental Protocol:
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Reagent Preparation: Dissolve 0.010 mol (2.049 g) of 2-bromoethylamine hydrobromide in 150 mL of distilled water. Separately, dissolve 0.011 mol (2.041 g) of 2-nitrobenzoyl chloride in 50 mL of warm benzene (or dichloromethane for a lower-toxicity alternative)[4].
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Biphasic Coupling: Combine the two solutions in a reaction vessel to form an emulsion. Maintain vigorous mechanical stirring to maximize the interfacial surface area between the aqueous and organic phases.
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Base Addition: Cool the emulsion in a running water bath. Gradually add a 5% aqueous solution of NaOH (0.023 mol) dropwise[4].
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Validation Check: Monitor the pH of the aqueous layer using indicator paper; it must remain mildly basic (pH 8–9) to ensure the amine remains active without prematurely hydrolyzing the acid chloride.
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Isolation: Continue mechanical shaking for two hours. The product, N-(2-bromoethyl)-2-nitrobenzamide, will precipitate as a solid amide.
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Purification: Isolate the solid via vacuum filtration. Wash sequentially with dilute sodium carbonate solution (to remove unreacted acid) and cold water. Recrystallize from hot ethanol or benzene[4].
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Validation Check: Confirm purity via Thin Layer Chromatography (TLC) showing a single spot, and verify the melting point against literature standards.
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Fig 1. Biphasic Schotten-Baumann synthesis of N-(2-bromoethyl)-2-nitrobenzamide.
Downstream Applications: Heterocyclic Precursor
A primary downstream application of N-(2-bromoethyl)-2-nitrobenzamide is its conversion into functionalized heterocycles, such as 2-(4,5-Dihydrooxazol-2-yl)aniline (CAS: 3416-93-1)[3]. This transformation relies on a highly efficient two-step reduction-cyclization cascade.
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Reduction: The ortho-nitro group is selectively reduced to an amine. A field-proven method employs Nickel(II) chloride (NiCl2) and Sodium borohydride (NaBH4), which generates nickel boride in situ—a mild and highly effective catalyst for nitro reduction[4]. This yields the intermediate N-(2-bromoethyl)-2-aminobenzamide.
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Intramolecular Cyclization: Upon formation of the ortho-aniline, the molecule possesses both a nucleophilic center (the amide oxygen/nitrogen) and an electrophilic center (the alkyl bromide). Under basic or thermal conditions, intramolecular cyclization occurs, displacing the bromide ion and forming the stable oxazoline ring[3][4].
Fig 2. Reduction and cyclization pathway to 2-(4,5-Dihydrooxazol-2-yl)aniline.
Analytical Validation and Storage
To ensure scientific integrity before utilizing N-(2-bromoethyl)-2-nitrobenzamide in downstream syntheses, the compound must be analytically validated:
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1H NMR (CDCl3): Analysts should look for the characteristic triplet-like signals of the 2-bromoethyl group (-CH2-N and -CH2-Br) around 3.6–4.0 ppm, alongside the distinct downfield aromatic protons adjacent to the electron-withdrawing nitro group.
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LC-MS: Confirm the exact mass (m/z ~ 273.0) and observe the characteristic 1:1 isotopic pattern indicative of a single bromine atom (distinct M and M+2 peaks separated by 2 mass units)[1].
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Safety and Storage: As an alkyl bromide, this compound is a potent alkylating agent. Proper PPE, including nitrile gloves and a fume hood, is mandatory to prevent skin sensitization. Store the compound in a cool, dry environment, protected from light. Prolonged exposure to ambient moisture and UV light can lead to slow hydrolysis or degradation of the alkyl bromide moiety.
References
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Title: N-(2-Bromoethyl)-2-nitrobenzamide | C9H9BrN2O3 | CID 3017373 Source: PubChem (National Institutes of Health) URL: [Link]
